molecular formula C10H21N3 B1419302 (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine CAS No. 1015846-52-2

(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine

Cat. No.: B1419302
CAS No.: 1015846-52-2
M. Wt: 183.29 g/mol
InChI Key: FORGGLWHUSAYED-UHFFFAOYSA-N
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Description

(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine is a useful research compound. Its molecular formula is C10H21N3 and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of (1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine are currently unknown. The compound is a part of a collection of unique chemicals provided to early discovery researchers

Pharmacokinetics

Therefore, the impact on bioavailability is currently unknown .

Biochemical Analysis

Biochemical Properties

(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with myeloperoxidase, an enzyme involved in the inflammatory response . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can interact with cytokines such as TNF-α and IL-1β, which are crucial in the regulation of immune responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation. For example, it can reduce the levels of pro-inflammatory cytokines, thereby mitigating the inflammatory response . This compound also affects gene expression, leading to changes in the production of proteins involved in cellular metabolism and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of myeloperoxidase by binding to its active site . This inhibition leads to a decrease in the production of reactive oxygen species, which are involved in the inflammatory response. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that its effects on cellular function can persist, although the magnitude of these effects may diminish over time. For instance, the anti-inflammatory effects of the compound have been observed to decrease gradually over several days .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects . At higher doses, it can cause adverse effects, including toxicity and organ damage . The threshold for these toxic effects is relatively high, but it is crucial to monitor dosage carefully to avoid potential harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect the metabolic flux and levels of various metabolites. For instance, the compound can influence the production of reactive oxygen species and other metabolites involved in the inflammatory response .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence cellular metabolism and energy production .

Properties

IUPAC Name

[1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3/c1-12-4-6-13(7-5-12)9-10(8-11)2-3-10/h2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORGGLWHUSAYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2(CC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60672444
Record name 1-{1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015846-52-2
Record name 1-{1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60672444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.